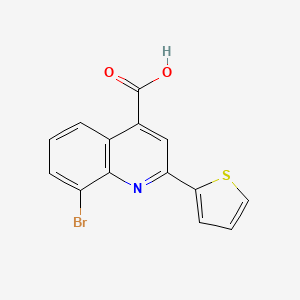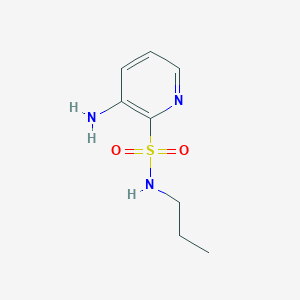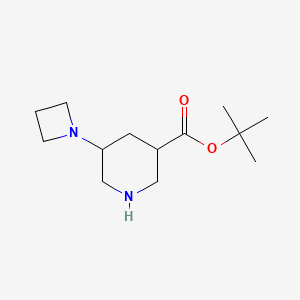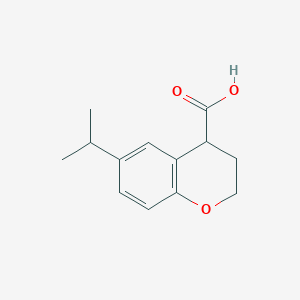![molecular formula C10H12N2O B13166242 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with cyclopropylmethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: 2-[Cyclopropyl(methyl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Cyclopropyl(methyl)amino]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The cyclopropyl and methylamino groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde can be compared with other pyridine derivatives:
2-Aminopyridine-3-carbaldehyde: Similar structure but with an amino group instead of the cyclopropyl(methyl)amino group.
2-Chloropyridine-3-carbaldehyde: Contains a chlorine atom instead of the cyclopropyl(methyl)amino group.
2-Methylpyridine-3-carbaldehyde: Contains a methyl group instead of the cyclopropyl(methyl)amino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-[cyclopropyl(methyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-12(9-4-5-9)10-8(7-13)3-2-6-11-10/h2-3,6-7,9H,4-5H2,1H3 |
InChIキー |
IIPZAFVWHQJXAG-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C2=C(C=CC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
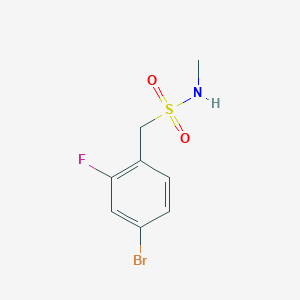
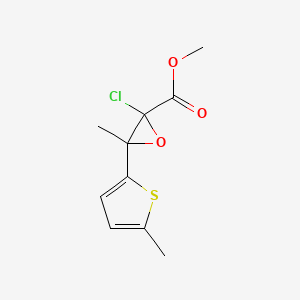

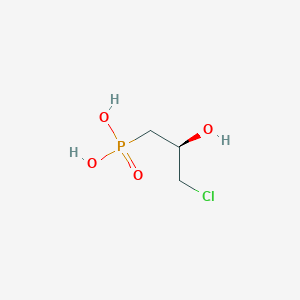
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
